(E)-2-cyano-N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)acrylamide
Description
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)acrylamide is an acrylamide derivative characterized by:
- Cyano group at the α-position, which enhances electron-withdrawing properties and stabilizes the acrylamide backbone.
- 4-Phenylpiperazine moiety at the β-position, which may improve solubility and modulate receptor interactions.
Properties
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c21-17-6-8-18(9-7-17)23-20(26)16(14-22)15-24-10-12-25(13-11-24)19-4-2-1-3-5-19/h1-9,15H,10-13H2,(H,23,26)/b16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYKLIZFNZOZQF-FOCLMDBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a cyano group donor under basic conditions.
Introduction of the fluorophenyl group: This step involves the coupling of a fluorophenyl halide with the acrylamide backbone using a palladium-catalyzed cross-coupling reaction.
Attachment of the phenylpiperazine moiety: The final step involves the nucleophilic substitution of the acrylamide intermediate with phenylpiperazine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or reduced amides.
Scientific Research Applications
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties, particularly as a selective inhibitor of cyclooxygenase-2 (COX-II). Research has shown that derivatives of piperazine exhibit significant anti-inflammatory effects by inhibiting COX-II, which is crucial in the inflammatory response. A study highlighted the potency of similar compounds with IC50 values demonstrating their effectiveness against COX-II .
Anticancer Potential
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)acrylamide has shown promise in cancer research. It is believed to interfere with cancer cell proliferation and survival pathways. The compound's structural features allow it to engage with various cellular targets involved in oncogenesis. For instance, it has been noted that modifications in the piperazine ring can enhance anticancer activity by improving binding affinity to target proteins .
Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound is also being explored for its neuropharmacological effects. Piperazine derivatives have been linked to modulation of neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression .
Case Study 1: COX-II Inhibition
A comparative study evaluated several piperazine derivatives for their COX-II inhibitory activity. Among them, a derivative closely related to this compound exhibited an IC50 value significantly lower than that of traditional COX inhibitors like Celecoxib, indicating enhanced selectivity and reduced side effects .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. These findings suggest that this compound could serve as a lead compound for further anticancer drug development .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anti-inflammatory | COX-II inhibition | Potent selective inhibition with low IC50 |
| Anticancer | Induction of apoptosis | Significant growth inhibition in cancer cells |
| Neuropharmacology | Modulation of neurotransmitter systems | Potential treatment for anxiety disorders |
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)acrylamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogues and their biological or functional properties:
Key Observations:
Substituent Impact on Activity: 4-Fluorophenyl: Present in both the target compound and Compound 20 (), this group enhances lipophilicity and may improve membrane permeability. Compound 20 demonstrates anti-proliferative activity, suggesting the fluorophenyl moiety could contribute to cancer cell targeting . 4-Phenylpiperazine: Unique to the target compound, this substituent may enhance solubility and receptor affinity compared to non-polar groups (e.g., naphthyl in Compound 52) . Cyano Group: A common feature in all listed compounds, the cyano group stabilizes the acrylamide backbone and may enhance electron-deficient character, facilitating interactions with biological targets .
Functional Applications: Corrosion Inhibition: ACR-2 and ACR-3 () achieve ~85% inhibition efficiency in nitric acid, attributed to adsorption via the Langmuir isotherm. The target compound’s piperazine group, however, may reduce adsorption efficiency compared to hydroxyl/methoxy substituents due to steric hindrance. Antimicrobial Activity: Compound 4l () shows potent antifungal activity (MIC = 4–6 μM), likely due to the coumarin-thiazole hybrid structure. The target compound lacks a coumarin moiety but may leverage its piperazine group for microbial target modulation. Cytotoxicity: Compound 52 () exhibits broad-spectrum cytotoxicity (GI₅₀ = 8.6 μM), attributed to the naphthyl and dichlorobenzyl groups.
Physicochemical and Theoretical Comparisons
- Melting Points : Compound 20 () has a high melting point (265.9°C), likely due to sulfamoylphenyl hydrogen bonding. The target compound’s piperazine group may lower its melting point, enhancing solubility .
- Adsorption Behavior: ACR-2/ACR-3 follow Langmuir adsorption isotherms, with inhibition efficiency linked to electron-donating groups (e.g., methoxy). The target compound’s electron-withdrawing cyano and fluorophenyl groups may reduce corrosion inhibition efficacy compared to ACR-2 .
- Computational Studies : DFT and Monte Carlo simulations () correlate corrosion inhibition with molecular orbital interactions. For the target compound, similar studies could predict binding affinity to biological targets like kinases or antimicrobial enzymes.
Biological Activity
(E)-2-cyano-N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound, identified by its CAS number 885181-84-0, has been studied for its interactions with various biological targets and pathways.
- Molecular Formula : C_{19}H_{19}F N_{4}O
- Molecular Weight : 350.4 g/mol
- Structure : The compound features a cyano group, a fluorophenyl moiety, and a piperazine ring, which are significant for its biological activity.
The biological activity of this compound primarily involves:
- Receptor Interaction : The compound is believed to interact with various receptors and enzymes, potentially modulating their activity. This interaction can influence signaling pathways related to neurotransmission and cell proliferation.
- Enzyme Inhibition : Similar piperazine derivatives have shown potential as inhibitors of human acetylcholinesterase, suggesting that this compound may exhibit similar properties .
In Vitro Studies
Research indicates that compounds with similar structures have demonstrated significant activity against certain cancer cell lines and neurological disorders. For instance:
- Anticancer Activity : Studies have shown that piperazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins .
Case Studies
- Case Study on Acetylcholinesterase Inhibition :
- Cancer Cell Line Study :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (E)-2-cyano-N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)acrylamide, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via Knoevenagel condensation, where a cyanoacetamide derivative reacts with an aryl aldehyde in the presence of a base catalyst (e.g., piperidine). Optimization includes solvent selection (ethanol or DMF), temperature control (reflux at 80–100°C), and reaction time (3–6 hours). Characterization via IR spectroscopy for cyano (≈2250 cm⁻¹) and carbonyl (≈1640 cm⁻¹) groups, and ¹H NMR for acrylamide proton coupling (δ 6.5–8.5 ppm) is critical .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the structural integrity of this compound?
- Answer : Use single-crystal X-ray diffraction (SHELXL/SHELXS ) to resolve the E-configuration and piperazine ring conformation. Hirshfeld surface analysis (e.g., dihedral angles between fluorophenyl and phenylpiperazine moieties, typically 7–56° ) complements crystallography. IR confirms functional groups, while ¹³C NMR verifies quaternary carbons (e.g., cyano carbon at δ ≈110–120 ppm) .
Q. How should researchers design in vitro assays to evaluate the compound’s antimicrobial or antiproliferative activity?
- Answer : For antimicrobial testing, use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For antiproliferative activity, employ MTT assays on cancer cell lines (e.g., glioblastoma U87MG), with IC₅₀ calculations and apoptosis markers (caspase-3/7 activation) .
Advanced Research Questions
Q. How can structural modifications to the phenylpiperazine or fluorophenyl moieties enhance bioactivity, and what computational tools validate these changes?
- Answer : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenylpiperazine ring to improve metabolic stability . Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to predict binding affinity toward targets like STAT3 . Compare experimental MICs/IC₅₀s with computational predictions to prioritize analogs .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) observed across analogs of this compound?
- Answer : Discrepancies in MICs (e.g., 4–6 μM for active vs. >100 μM for inactive analogs ) may arise from steric hindrance or solubility differences. Perform comparative molecular field analysis (CoMFA) to map steric/electrostatic contributions. Validate via solubility assays (HPLC logP measurements) and crystallography to assess packing effects .
Q. What mechanistic approaches elucidate the compound’s inhibition of oncogenic signaling pathways like JAK/STAT3?
- Answer : Use Western blotting to measure STAT3 phosphorylation (Tyr705) in treated vs. untreated cells. Pair with luciferase reporter assays for STAT3 transcriptional activity. For specificity, screen against related kinases (JAK2, AKT) via kinase profiling panels. Dose-response studies (≥25 μM) confirm pathway inhibition .
Q. How can researchers design in vivo pharmacokinetic studies to assess bioavailability and toxicity?
- Answer : Administer the compound intravenously/orally in rodent models, followed by LC-MS/MS plasma analysis to determine Cₘₐₓ, t₁/₂, and AUC. Assess blood-brain barrier penetration for neuro-oncology applications. Toxicity screening includes histopathology (liver/kidney) and hematological parameters (ALT/AST levels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
